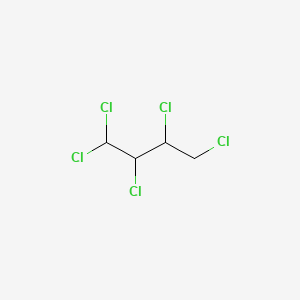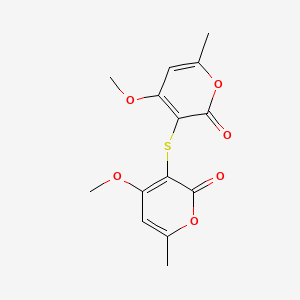
3,3'-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two 4-methoxy-6-methyl-2H-pyran-2-one units linked by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-methoxy-6-methyl-2H-pyran-2-one with a sulfur-containing reagent. One common method is the use of sulfur dichloride (SCl2) as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic species, leading to the formation of complexes or adducts. The methoxy and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: A precursor and simpler analog of the compound.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methylene linker instead of a sulfur atom.
(E)-4-Methoxy-6-styryl-2H-pyran-2-one: A derivative with a styryl group.
Uniqueness
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is unique due to the presence of the sulfur linker, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83432-15-9 |
|---|---|
Fórmula molecular |
C14H14O6S |
Peso molecular |
310.32 g/mol |
Nombre IUPAC |
4-methoxy-3-(4-methoxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C14H14O6S/c1-7-5-9(17-3)11(13(15)19-7)21-12-10(18-4)6-8(2)20-14(12)16/h5-6H,1-4H3 |
Clave InChI |
WZPMVTLDXAZDND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


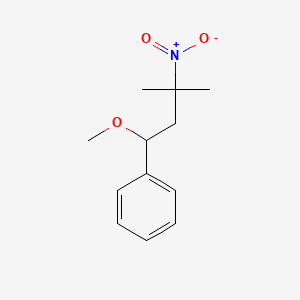
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
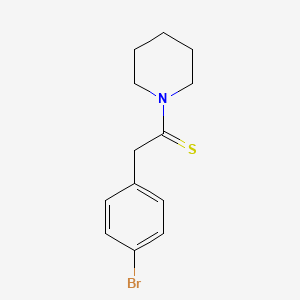
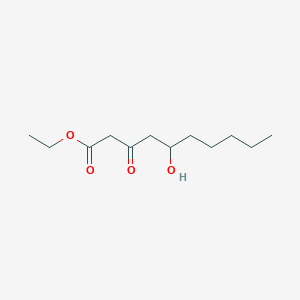
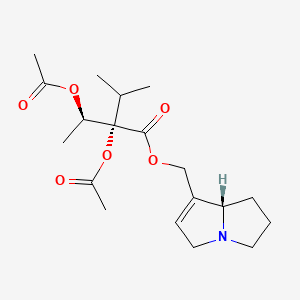
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
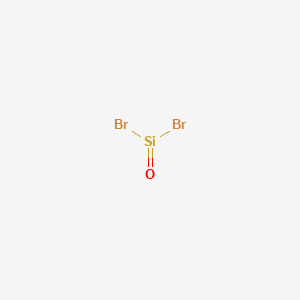
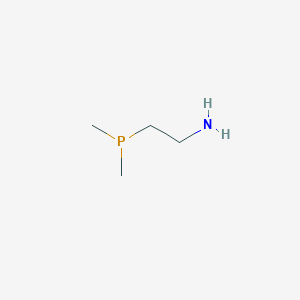
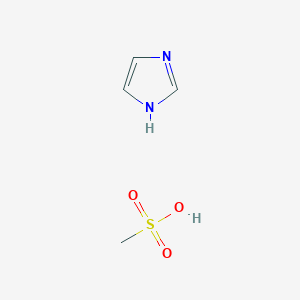
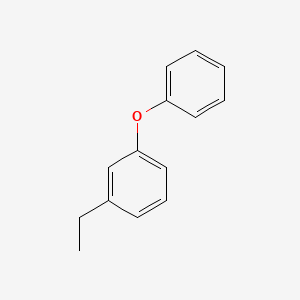
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
